molecular formula C24H24N4O4 B10993166 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B10993166
M. Wt: 432.5 g/mol
InChI Key: YNZUDTJWBKTDEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes an indole moiety, a methoxyphenyl group, and a pyridazinone ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the reaction of hydrazine with a diketone or ketoester.

    Coupling Reactions: The final step involves coupling the indole moiety with the pyridazinone ring through an acylation reaction, using reagents such as acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and dyes, and in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors on the cell surface or within the cell, leading to modulation of cellular signaling pathways.

    Enzyme Inhibition: Inhibiting the activity of specific enzymes involved in various biochemical processes.

    Gene Expression Modulation: Affecting the expression of specific genes, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can be compared with other similar compounds, such as:

    Indole Derivatives: Compounds containing the indole moiety, such as tryptophan and serotonin, which have distinct biological activities.

    Pyridazinone Derivatives: Compounds containing the pyridazinone ring, such as pyridazinone-based drugs, which are known for their therapeutic potential.

    Methoxyphenyl Compounds: Compounds containing the methoxyphenyl group, such as anisole and vanillin, which are used in various industrial applications.

The uniqueness of this compound lies in its combined structural features, which contribute to its diverse range of applications and potential biological activities.

Properties

Molecular Formula

C24H24N4O4

Molecular Weight

432.5 g/mol

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C24H24N4O4/c1-31-18-5-3-4-16(12-18)21-8-9-24(30)28(27-21)15-23(29)25-11-10-17-14-26-22-7-6-19(32-2)13-20(17)22/h3-9,12-14,26H,10-11,15H2,1-2H3,(H,25,29)

InChI Key

YNZUDTJWBKTDEU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)CN3C(=O)C=CC(=N3)C4=CC(=CC=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.